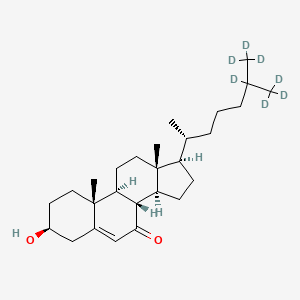
7-Keto Cholesterol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Keto Cholesterol-d7 is a deuterated form of 7-Keto Cholesterol, a major oxidized cholesterol product. It is often used as an internal standard for the quantification of 7-Keto Cholesterol in various analytical applications. This compound is significant in the study of lipid metabolism and oxidative stress, particularly in the context of cardiovascular diseases and other chronic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Keto Cholesterol-d7 is typically synthesized through the oxidation of cholesterol. The process involves the use of N-hydroxy derivatives as primary catalysts and transition metal salts as auxiliary catalysts. The reaction is carried out at temperatures ranging from 0 to 120 degrees Celsius using dioxygen or oxygen-enriched gas. After the reaction, the main catalyst is reclaimed for reuse .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, material reutilization, and minimal environmental impact. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Keto Cholesterol-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in lipid metabolism and oxidative stress studies.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride under controlled conditions.
Substitution: Substitution reactions can occur in the presence of appropriate nucleophiles under specific conditions.
Major Products: The primary product of these reactions is this compound itself, which is used as an internal standard in various analytical applications .
Scientific Research Applications
Mechanism of Action
7-Keto Cholesterol-d7 exerts its effects by incorporating into cellular membranes and influencing lipid metabolism. It induces oxidative stress and inflammation, leading to cellular degeneration. The compound affects various molecular targets and pathways, including the mevalonic acid pathway and cholesterol transport and esterification processes . It also activates the NLRP3 inflammasome, leading to pro-inflammatory responses .
Comparison with Similar Compounds
7-Keto Cholesterol: The non-deuterated form of 7-Keto Cholesterol-d7, which is also an oxidized cholesterol product.
7β-Hydroxycholesterol: Another oxidized cholesterol product that can be interconverted with 7-Keto Cholesterol through enzymatic reactions.
7-Dehydrocholesterol: A precursor in the biosynthesis of 7-Keto Cholesterol through the action of cholesterol-7α-hydroxylase.
Uniqueness: this compound is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. Its stability and distinct mass make it easily distinguishable from non-deuterated compounds in mass spectrometry analyses .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1/i1D3,2D3,17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKKMWSQVKJCOP-KVZGVLACSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate](/img/structure/B10788466.png)
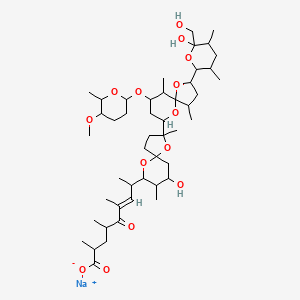
![N-[2-(4-{[6-(2,6-dichlorophenyl)-8-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl]amino}phenoxy)ethyl]-N-ethylacetamide](/img/structure/B10788478.png)
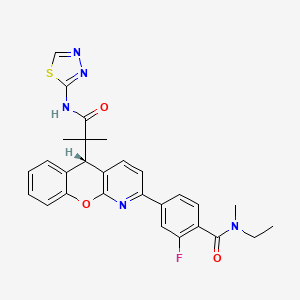

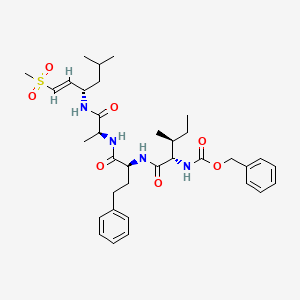
![4-[5-(3-Hydroxyphenyl)-3-thienyl]-2-methylphenol](/img/structure/B10788504.png)
![[(1R,2R,8S,12R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B10788505.png)
![[(R)-2-(2-Fluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester](/img/structure/B10788512.png)
![sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5R,6S)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788525.png)
![[(4Z,6E,8R,9R,10Z,12R,13S,14R,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10788539.png)
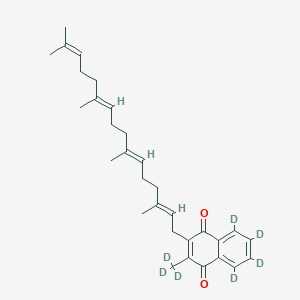
![2-[2-(4,4-difluorocyclohexyl)-2-[2-(methylamino)propanoylamino]acetyl]-N-(3,4-dihydro-2H-chromen-4-yl)-7-ethoxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B10788548.png)
![sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8S,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3R,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788559.png)
